molecular formula C16H11FO3 B5776747 3-(4-fluorophenyl)-7-methoxy-4H-chromen-4-one

3-(4-fluorophenyl)-7-methoxy-4H-chromen-4-one

Cat. No. B5776747
M. Wt: 270.25 g/mol
InChI Key: DUSDUWWJWXCTDJ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-methoxy-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. It is also known as FLM, and its chemical formula is C16H11FO3. FLM is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Molecular Characterization and Biological Activity

3-(4-fluorophenyl)-7-methoxy-4H-chromen-4-one and similar compounds have been characterized for their biological activities. For example, a closely related compound was studied as a selective COX-2 inhibitor, highlighting its potential in medicinal chemistry and drug design. These studies involve molecular conformation and binding interactions, providing insights into the selectivity and functionality of such compounds (Rullah et al., 2015).

Antimicrobial Properties

Research has also focused on the antimicrobial properties of chromen-4-one derivatives. A study synthesized various chromen-4-ones and evaluated their antibacterial and antifungal activities, showing pronounced antimicrobial activity in some of the synthesized compounds (Dofe et al., 2016). This suggests potential applications in developing new antimicrobial agents.

Applications in Fluorescent Probing and Sensing

Chromen-4-one derivatives have been utilized in the development of fluorescent probes. One study designed a probe using a chromen-4-one derivative that exhibited significant emission wavelength variation, demonstrating potential in bio-imaging and environmental monitoring (Hu et al., 2014).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of chromen-4-one derivatives provide valuable information for various applications, including drug development and material science. Studies have focused on the crystal structure, hydrogen bonding, and molecular interactions of these compounds (El-Agrody et al., 2012).

Phototransformation Studies

The phototransformation properties of chromen-4-one derivatives have been explored, with studies describing the behavior of these compounds under UV light and their potential in developing photoreactive materials (Khanna et al., 2015).

Molecular Docking and Theoretical Analyses

Molecular docking and theoretical analyses of chromen-4-one derivatives help in understanding their interactions with biological targets. This is crucial for drug design and understanding the mechanistic aspects of these compounds in various biological processes (Sert et al., 2018).

properties

IUPAC Name

3-(4-fluorophenyl)-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSDUWWJWXCTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-7-methoxy-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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